molecular formula C11H10N2OS B12919604 6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 33166-86-8

6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12919604
CAS No.: 33166-86-8
M. Wt: 218.28 g/mol
InChI Key: VHAPQBJPXRZPLY-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a sulfanylidene group and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 4-methylbenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding thiol or sulfide.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanylidene and phenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanylidene-2,3-dihydropyrimidin-4(1H)-one: Lacks the 4-methylphenyl substituent.

    6-Phenyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one: Has a phenyl group instead of a 4-methylphenyl group.

Uniqueness

6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

6-(4-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-2-4-8(5-3-7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAPQBJPXRZPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662347
Record name 6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-86-8
Record name 2,3-Dihydro-6-(4-methylphenyl)-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33166-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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